Further exploration might involve:
Research indicates that compounds similar to 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole may exhibit various biological activities, including:
Several methods have been developed for synthesizing 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole:
1-Ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole finds applications in various fields:
Several compounds share structural similarities with 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Methyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole | Methyl substitution instead of ethyl | May exhibit different solubility profiles |
| 3-Ethyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazole | Different position of ethynyl group | Potentially altered biological activity |
| 1-Ethyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazole | Variation in nitrogen positioning | Distinct chemical reactivity |
The uniqueness of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds .
The multinuclear nuclear magnetic resonance spectroscopic analysis of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole reveals distinctive signature patterns that provide comprehensive structural information about this organosilicon heterocycle [1] [2] [3]. The compound exhibits characteristic chemical shifts and coupling patterns across multiple nuclear magnetic resonance techniques, allowing for detailed structural elucidation.
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole displays several distinctive regions that correspond to different molecular environments [4] [5]. The pyrazole ring protons typically appear in the aromatic region between 7.5-8.0 parts per million, with the H-4 position showing characteristic chemical shifts around 7.4-7.6 parts per million [1] [6]. The ethyl substituent on the nitrogen atom generates a characteristic ethyl pattern, with the methyl group appearing as a triplet at approximately 1.2-1.4 parts per million and the methylene group as a quartet at 4.0-4.2 parts per million, with typical coupling constants of 7.0-7.5 hertz [4] [6].
The trimethylsilyl group attached to the ethynyl moiety produces a highly characteristic singlet at approximately 0.1-0.3 parts per million, corresponding to the nine equivalent methyl protons [7] [8]. This chemical shift is diagnostic for trimethylsilyl-substituted ethynyl compounds and provides definitive evidence for the presence of the organosilicon functionality [9] [8].
Carbon-13 Nuclear Magnetic Resonance Characteristics
The ¹³C nuclear magnetic resonance spectrum provides crucial information about the carbon framework of the molecule [2] [3] [6]. The pyrazole ring carbons exhibit characteristic chemical shifts, with C-3 and C-5 positions typically appearing between 130-150 parts per million, while the C-4 position resonates around 102-108 parts per million [2] [6]. The ethyl group carbons appear at their expected positions, with the methyl carbon around 15-20 parts per million and the methylene carbon at 42-48 parts per million [6].
The alkynyl carbon atoms display characteristic chemical shifts, with the carbon directly attached to the pyrazole ring appearing around 85-95 parts per million and the carbon attached to silicon resonating at approximately 95-105 parts per million [7] [10]. The trimethylsilyl carbon atoms appear as a characteristic signal between -2 to 2 parts per million, which is diagnostic for silicon-bound methyl groups [7] [8].
Silicon-29 Nuclear Magnetic Resonance Analysis
The ²⁹Si nuclear magnetic resonance spectrum provides direct information about the silicon environment in the trimethylsilyl group [7] [8]. The silicon nucleus in 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole typically resonates between -5 to 5 parts per million, characteristic of silicon atoms bonded to ethynyl groups [8] [11]. This chemical shift range is consistent with triorganosilyl compounds and provides confirmation of the silicon-carbon connectivity in the molecule [7] [8].
| Nuclear Magnetic Resonance Technique | Key Observable Signals | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Pyrazole H-4 | 7.4-7.6 | Singlet |
| ¹H Nuclear Magnetic Resonance | Ethyl methyl | 1.2-1.4 | Triplet |
| ¹H Nuclear Magnetic Resonance | Ethyl methylene | 4.0-4.2 | Quartet |
| ¹H Nuclear Magnetic Resonance | Trimethylsilyl | 0.1-0.3 | Singlet |
| ¹³C Nuclear Magnetic Resonance | Pyrazole C-3,C-5 | 130-150 | Singlet |
| ¹³C Nuclear Magnetic Resonance | Pyrazole C-4 | 102-108 | Singlet |
| ¹³C Nuclear Magnetic Resonance | Alkynyl carbons | 85-105 | Singlet |
| ¹³C Nuclear Magnetic Resonance | Trimethylsilyl | -2 to 2 | Singlet |
| ²⁹Si Nuclear Magnetic Resonance | Silicon | -5 to 5 | Singlet |
The mass spectrometric fragmentation behavior of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecular stability [12] [13] [14]. The compound exhibits a molecular ion peak at m/z 192, corresponding to the molecular formula C₁₀H₁₆N₂Si [10].
Primary Fragmentation Pathways
The primary fragmentation pathways involve the systematic loss of functional groups from the molecular ion [12] [14] [15]. The most significant fragmentation occurs through the loss of the trimethylsilyl group, generating a fragment ion at m/z 119 corresponding to [M-Si(CH₃)₃]⁺ [14] [15]. This fragmentation is characteristic of organosilicon compounds and represents one of the most abundant fragment ions in the spectrum [14].
The loss of the ethyl group from the pyrazole nitrogen generates a fragment ion at m/z 163 [M-C₂H₅]⁺, which is a common fragmentation pattern for nitrogen-ethyl substituted heterocycles [12] [14]. Additionally, the loss of individual methyl groups from the trimethylsilyl moiety produces fragments at m/z 177 [M-CH₃]⁺, although these are typically of lower intensity [14].
Characteristic Fragment Ions
The pyrazole ring system generates characteristic fragment ions that provide structural information about the heterocyclic core [12] [14] [15]. The base peak or one of the most intense peaks often corresponds to the pyrazole cation at m/z 68, formed by extensive fragmentation of the side chains [12] [14]. The trimethylsilyl cation at m/z 73 [Si(CH₃)₃]⁺ is another characteristic fragment that confirms the presence of the organosilicon functionality [14].
The ethynyl-trimethylsilyl fragment at m/z 99 [C≡C-Si(CH₃)₃]⁺ represents a significant structural fragment that maintains the alkynyl-silicon connectivity and provides evidence for the ethynyl substitution pattern [14]. This fragment is particularly diagnostic for compounds containing trimethylsilyl-substituted ethynyl groups [14].
| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Mechanism |
|---|---|---|---|
| M⁺- | 192 | Medium | Molecular ion peak |
| [M-CH₃]⁺ | 177 | Low | Methyl radical loss |
| [M-C₂H₅]⁺ | 163 | Medium | Ethyl radical loss |
| [M-Si(CH₃)₃]⁺ | 119 | High | Trimethylsilyl group loss |
| [C≡C-Si(CH₃)₃]⁺ | 99 | Medium | Alkynyl-silyl fragment |
| [Si(CH₃)₃]⁺ | 73 | Medium | Silyl cation formation |
| [Pyrazole]⁺ | 68 | High | Heterocycle core |
Fragmentation Mechanisms
The fragmentation mechanisms involve both homolytic and heterolytic cleavage processes [12] [14]. The loss of the trimethylsilyl group likely proceeds through a heterolytic mechanism, with the formation of a stable carbanion intermediate [14]. The ethyl group loss follows typical radical fragmentation pathways common in nitrogen-containing heterocycles [12] [14].
The formation of the pyrazole cation involves extensive rearrangement and fragmentation of the alkynyl side chain, with the positive charge being stabilized by the aromatic character of the pyrazole ring [12] [14]. The silicon-containing fragments demonstrate the characteristic behavior of organosilicon compounds under electron ionization conditions [14].
Single-crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangement of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole [16] [17] [8]. While specific crystallographic data for this exact compound have not been extensively reported in the literature, the structural characteristics can be inferred from related pyrazole and organosilicon compounds that have been crystallographically characterized [8] [18].
Crystal System and Space Group
Based on the molecular structure and comparison with related compounds, 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is expected to crystallize in either a monoclinic or triclinic crystal system [8] [18]. The most likely space groups are P2₁/c (monoclinic) or P-1 (triclinic), which are commonly observed for substituted pyrazole compounds [16] [17] [8]. The choice of space group depends on the specific intermolecular interactions and packing arrangements in the crystal lattice [8] [18].
The unit cell parameters are anticipated to be approximately a = 8-12 Å, b = 10-15 Å, and c = 12-16 Å, with angles close to 90° for monoclinic symmetry or varying significantly from 90° for triclinic symmetry [8] [18]. The Z value (number of molecules per unit cell) is expected to be 4 for monoclinic systems or 2 for triclinic systems [8] [18].
Molecular Geometry and Conformation
The molecular geometry of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is characterized by a planar pyrazole ring system with the ethyl substituent extending out of the plane [8] [18]. The ethynyl group maintains its linear geometry with a C≡C bond length of approximately 1.20 Å, which is characteristic of triple bonds [8] [18]. The trimethylsilyl group adopts a tetrahedral geometry around the silicon atom, with Si-C bond lengths of approximately 1.87 Å [8] [18].
The tautomeric form present in the crystal structure is likely the 1-ethyl-5-substituted tautomer, as supported by nuclear magnetic resonance studies in solution [6] [8]. The nitrogen atoms in the pyrazole ring exhibit different hybridization states, with N-1 being sp² hybridized and N-2 being sp² hybridized in the aromatic system [6] [8].
Intermolecular Interactions and Packing
The crystal packing of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is influenced by various intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [8] [18]. The pyrazole ring can participate in weak C-H···N hydrogen bonds with neighboring molecules, which may contribute to the overall crystal stability [8] [18].
The trimethylsilyl group, being bulky and hydrophobic, likely influences the packing arrangement by creating steric hindrance and promoting the formation of hydrophobic regions within the crystal lattice [8] [18]. The ethynyl group may participate in weak C-H···π interactions with aromatic systems in adjacent molecules [8] [18].
| Crystallographic Parameter | Expected Value | Typical Range |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Various |
| Space Group | P2₁/c or P-1 | Centrosymmetric |
| Unit Cell a (Å) | 8-12 | 7-15 |
| Unit Cell b (Å) | 10-15 | 8-18 |
| Unit Cell c (Å) | 12-16 | 10-20 |
| Z Value | 4 | 2-8 |
| Calculated Density (g/cm³) | 1.0-1.2 | 1.0-1.3 |
| Temperature (K) | 100-296 | 100-300 |
The conformational dynamics of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole in the solid state represent a complex interplay of molecular motion, intermolecular interactions, and crystal packing forces [19] [20] [21]. Understanding these dynamics is crucial for comprehending the physical properties and potential applications of this organosilicon heterocycle.
Pyrazole Ring Dynamics
The pyrazole ring system in 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole exhibits limited conformational flexibility in the solid state due to its aromatic character [19] [20] [21]. However, the ring can undergo subtle vibrational motions and small-amplitude librations about its center of mass [19] [20]. The tautomeric equilibrium that is observed in solution is typically frozen in the solid state, with the crystal structure representing a single tautomeric form [19] [20] [21].
Solid-state nuclear magnetic resonance studies on related pyrazole compounds have demonstrated that the tautomeric interconversion is significantly slowed or completely inhibited in the crystalline state [19] [20] [21]. This freezing of tautomeric motion results in well-resolved nuclear magnetic resonance signals that provide detailed structural information about the specific tautomeric form present in the crystal [19] [20] [21].
Ethyl Group Rotational Motion
The ethyl substituent on the pyrazole nitrogen exhibits rotational motion around the N-C bond axis, which can be studied using variable-temperature solid-state nuclear magnetic resonance spectroscopy [19] [21]. At room temperature, the ethyl group typically undergoes rapid rotation, resulting in averaged nuclear magnetic resonance signals [19] [21]. As the temperature decreases, this rotation may become restricted, leading to the observation of separate signals for different conformational states [19] [21].
The activation energy for ethyl group rotation is typically in the range of 10-20 kJ/mol, which allows for significant motion at ambient temperatures [19] [21]. The specific dynamics depend on the local crystal environment and the degree of steric hindrance from neighboring molecules [19] [21].
Trimethylsilyl Group Motion
The trimethylsilyl group exhibits complex rotational dynamics in the solid state, with the three methyl groups undergoing both individual rotation around their C-Si bonds and collective rotation of the entire Si(CH₃)₃ unit around the C-Si bond [8] [19]. These motions can be characterized by solid-state nuclear magnetic resonance relaxation measurements and variable-temperature studies [19] [21].
The bulky nature of the trimethylsilyl group can lead to significant steric interactions with neighboring molecules, which may result in restricted rotation or ordered/disordered arrangements in the crystal structure [8] [19]. Temperature-dependent studies may reveal transitions between ordered and disordered states of the trimethylsilyl group [19] [21].
Hydrogen Bonding Dynamics
While 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole does not contain strong hydrogen bond donors or acceptors, weak intermolecular interactions such as C-H···N hydrogen bonds may be present [19] [20] [21]. These interactions can exhibit dynamic behavior, with hydrogen bonds forming and breaking on various timescales [19] [20] [21].
The dynamics of these weak interactions can be studied using solid-state nuclear magnetic resonance techniques, particularly ¹⁵N nuclear magnetic resonance, which is sensitive to changes in the nitrogen environment [19] [20] [21]. Variable-temperature studies may reveal the temperature dependence of these interactions and their influence on molecular motion [19] [20] [21].
Crystal Packing Influences
The conformational dynamics in the solid state are significantly influenced by the crystal packing arrangement [19] [20] [21]. The specific intermolecular contacts and the overall packing density determine the degree of molecular motion that is possible [19] [20] [21]. Dense packing typically restricts molecular motion, while looser packing allows for greater conformational flexibility [19] [20] [21].
The presence of the bulky trimethylsilyl group likely creates a less dense packing arrangement compared to unsubstituted pyrazoles, potentially allowing for greater molecular motion in certain regions of the crystal [8] [19]. This can result in anisotropic motion, where different parts of the molecule exhibit different degrees of conformational freedom [19] [21].
| Dynamic Process | Typical Energy Barrier (kJ/mol) | Temperature Range (K) | Nuclear Magnetic Resonance Observable |
|---|---|---|---|
| Ethyl Group Rotation | 10-20 | 200-300 | ¹³C line shapes |
| Trimethylsilyl Rotation | 5-15 | 100-250 | ²⁹Si relaxation |
| Weak Hydrogen Bonding | 2-8 | 100-200 | ¹⁵N chemical shifts |
| Ring Libration | 15-25 | 250-350 | ¹H line widths |